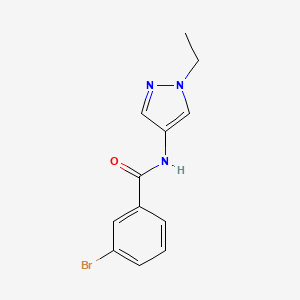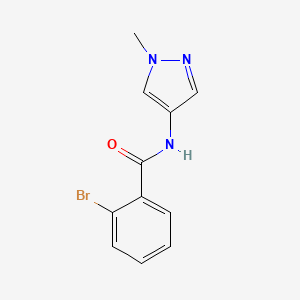
N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide, also known as INDY, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cell growth, proliferation, and survival. This compound has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. This compound has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and immune modulation. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce tumor size in animal models. In neurology, this compound has been found to protect neurons from oxidative stress and inflammation, and improve cognitive function in animal models. In immunology, this compound has been found to modulate the immune system, reducing inflammation and autoimmunity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide in lab experiments is its potential therapeutic applications in various fields of medicine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development. One limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and studied.
Future Directions
There are several future directions for research on N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide. One direction is to study the potential therapeutic applications of this compound in cancer research, neurology, and immunology. Another direction is to study the mechanism of action of this compound, including its interactions with various enzymes and signaling pathways. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesis Methods
The synthesis of N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide involves the reaction of 1H-indole-2-carboxylic acid with 4-hydrazinylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In cancer research, this compound has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neurology, this compound has been studied for its potential neuroprotective effects, as it has been found to protect neurons from oxidative stress and inflammation. In immunology, this compound has been found to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12(15-9-6-13-14-7-9)11-5-8-3-1-2-4-10(8)16-11/h1-7,16H,(H,13,14)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMPVNZEFOPRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)





![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)


